molecular formula C20H18N2S3 B4638510 BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE

BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE

Cat. No.: B4638510
M. Wt: 382.6 g/mol
InChI Key: FTRWNUDEKHKICD-UHFFFAOYSA-N
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Description

BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound that features a thiazole ring substituted with a carbonitrile group and two 2-methylphenylmethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylmethyl sulfide with thiazole-4-carbonitrile under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Carbonitrile compounds: Molecules featuring the carbonitrile functional group.

    Sulfanyl-substituted compounds: Compounds with sulfanyl groups attached to aromatic rings.

Uniqueness

BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is unique due to the combination of its functional groups and the specific arrangement of its substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3,5-bis[(2-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2S3/c1-14-7-3-5-9-16(14)12-23-19-18(11-21)20(25-22-19)24-13-17-10-6-4-8-15(17)2/h3-10H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRWNUDEKHKICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=C(C(=NS2)SCC3=CC=CC=C3C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
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BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
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BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
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BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
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BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE
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BIS({[(2-METHYLPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE

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